molecular formula C22H15ClN2O B13975787 Naphtho[1,2-b]phenazin-5(8H)-one, 6-chloro-8-ethyl- CAS No. 52736-85-3

Naphtho[1,2-b]phenazin-5(8H)-one, 6-chloro-8-ethyl-

Cat. No.: B13975787
CAS No.: 52736-85-3
M. Wt: 358.8 g/mol
InChI Key: HFGXSHZHMMUJDB-UHFFFAOYSA-N
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Description

6-Chloro-8-ethylnaphtho[1,2-b]phenazin-5(8H)-one is a complex organic compound that belongs to the class of naphthophenazines. These compounds are known for their unique structural properties and potential applications in various scientific fields. The presence of a chloro group and an ethyl group in its structure makes it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-8-ethylnaphtho[1,2-b]phenazin-5(8H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate naphthalene derivatives under controlled conditions. The reaction conditions often require the use of strong acids or bases as catalysts, along with specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of 6-Chloro-8-ethylnaphtho[1,2-b]phenazin-5(8H)-one may involve large-scale chemical reactors where the reaction parameters can be precisely controlled. The use of automated systems for monitoring and adjusting reaction conditions is crucial to achieve high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-8-ethylnaphtho[1,2-b]phenazin-5(8H)-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce hydroquinones. Substitution reactions can result in a variety of derivatives depending on the substituent introduced.

Scientific Research Applications

6-Chloro-8-ethylnaphtho[1,2-b]phenazin-5(8H)-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 6-Chloro-8-ethylnaphtho[1,2-b]phenazin-5(8H)-one involves its interaction with specific molecular targets. The chloro and ethyl groups in the compound can influence its binding affinity to various enzymes and receptors. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 8-Chloro-11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine
  • 4-(8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene-1-piperidinecarboxylic acid ethyl ester

Uniqueness

6-Chloro-8-ethylnaphtho[1,2-b]phenazin-5(8H)-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

CAS No.

52736-85-3

Molecular Formula

C22H15ClN2O

Molecular Weight

358.8 g/mol

IUPAC Name

6-chloro-8-ethylnaphtho[1,2-b]phenazin-5-one

InChI

InChI=1S/C22H15ClN2O/c1-2-25-19-10-6-5-9-17(19)24-18-11-15-13-7-3-4-8-14(13)22(26)21(23)16(15)12-20(18)25/h3-12H,2H2,1H3

InChI Key

HFGXSHZHMMUJDB-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2N=C3C1=CC4=C(C(=O)C5=CC=CC=C5C4=C3)Cl

Origin of Product

United States

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